Molecular weight and formula of Sodium 2-thiobarbiturate
Molecular weight and formula of Sodium 2-thiobarbiturate
Technical Whitepaper: Sodium 2-Thiobarbiturate Physicochemical Characterization, Synthesis, and Analytical Applications
Executive Summary
Sodium 2-thiobarbiturate (CAS: 31645-12-2) is the monosodium salt of 2-thiobarbituric acid (TBA).[1][2][3] While often overshadowed by its parent acid—the gold standard reagent for lipid peroxidation assays—the sodium salt represents a critical functional variant. Its enhanced aqueous solubility and nucleophilic profile make it a preferred intermediate in the synthesis of thiobarbiturate anesthetics (e.g., Thiopental) and a superior alternative in specific aqueous-phase industrial applications, such as froth flotation in mineral processing.
This guide moves beyond basic definitions to provide a rigorous technical examination of Sodium 2-thiobarbiturate, detailing its molecular architecture, synthesis pathways, and critical role in bioanalytical workflows.
Physicochemical Profile
The transition from 2-thiobarbituric acid to its sodium salt fundamentally alters the molecule's solubility and reactivity profile. The salt exists as a stable solid but hydrolyzes in aqueous solution, establishing an equilibrium that researchers must control during experimentation.
Table 1: Molecular and Physical Specifications
| Property | Specification | Technical Note |
| Chemical Name | Sodium 2-thiobarbiturate | Monosodium salt of 4,6-dihydroxy-2-mercaptopyrimidine |
| CAS Number | 31645-12-2 | Distinct from the acid form (CAS 504-17-6) |
| Molecular Formula | C₄H₃N₂NaO₂S | Stoichiometry reflects the replacement of one imide proton with Na⁺ |
| Molecular Weight | 166.13 g/mol | Anhydrous basis (vs. 144.15 g/mol for the free acid) |
| Solubility | High in H₂O (>50 mg/mL) | Significantly superior to the free acid, facilitating neutral-pH stock preparation |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant |
| pKa (Parent) | ~2.5 (Enolic OH) | The salt acts as a weak base in solution; buffers near pH 7-8 |
| UV Max (λmax) | 320 nm (pH dependent) | Shifts to 532 nm upon complexation with Malondialdehyde (MDA) |
Synthesis and Production Logic
The industrial and laboratory synthesis of Sodium 2-thiobarbiturate is a classic condensation reaction. The choice of the sodium salt form is often driven by the "one-pot" efficiency when using sodium alkoxides as bases.
Mechanistic Pathway
The synthesis involves the condensation of Thiourea with Dimethyl Malonate (or Diethyl Malonate) in the presence of a strong base, typically Sodium Methoxide (NaOMe) .[4]
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Why NaOMe? It serves a dual purpose: it deprotonates the thiourea to increase nucleophilicity and acts as the counter-ion source, precipitating the product directly as the sodium salt.
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Thermodynamic Control: The reaction is driven by the stability of the six-membered pyrimidine ring and the precipitation of the salt from the alcoholic solvent.
Figure 1: Synthetic pathway for Sodium 2-thiobarbiturate via condensation in methanolic media.
Analytical Applications: The TBARS Assay
While the sodium salt is a precursor in drug synthesis (e.g., Thiopental), its most ubiquitous application is in the Thiobarbituric Acid Reactive Substances (TBARS) assay.[5] This assay measures Malondialdehyde (MDA), a byproduct of lipid peroxidation.[5]
Critical Distinction: Researchers often purchase the acid (TBA) and dissolve it in NaOH to solubilize it, effectively generating Sodium 2-thiobarbiturate in situ. Using the pre-formed salt eliminates the variability of manual pH adjustment and ensures a consistent ionic strength.
Reaction Mechanism
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Acidification: The sodium salt must be protonated back to the acid form or exist in an acidic environment (pH < 3) to react with MDA.
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Condensation: Two molecules of TBA react with one molecule of MDA under high heat (90-100°C).
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Chromophore Formation: The result is a pink adduct (MDA-TBA₂) with high absorptivity at 532 nm.[5]
Figure 2: Mechanism of the TBARS assay. The sodium salt serves as the stable, soluble starting material which is activated by acidification.
Experimental Protocols
Protocol A: Preparation of Standardized Reagent (0.67% w/v)
Use this protocol to replace standard TBA acid preparation for improved solubility.
Reagents:
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Sodium 2-thiobarbiturate (CAS 31645-12-2)[1][2][3][6][5][7][8]
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Glacial Acetic Acid[5]
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Trichloroacetic Acid (TCA) - Protein precipitant
Procedure:
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Weighing: Weigh 0.77 g of Sodium 2-thiobarbiturate (equivalent to ~0.67 g of free acid).
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Solubilization: Dissolve in 100 mL of ultra-pure water. Note: Unlike the free acid, the salt dissolves rapidly without requiring NaOH pellets or excessive heat.
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Acidification (In-Assay): Do not acidify the stock solution if storing for >24 hours. The salt solution is more stable than the acid solution.
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Assay Mix: When ready to test, mix 1:1 with 20% TCA in Glacial Acetic Acid to generate the active acidic reagent in situ.
Protocol B: Quality Control via HPLC
To verify the purity of Sodium 2-thiobarbiturate raw material.
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Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: 50 mM Potassium Phosphate Buffer (pH 7.0) : Methanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 265 nm (Salt form) or 532 nm (if derivatized).
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Retention Time: ~3-4 minutes (highly polar).
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Acceptance Criteria: Purity > 98.0% by area normalization.
References
-
PubChem. (2023). Sodium 2-Thiobarbiturate | C4H3N2NaO2S.[1][5][7][8] National Library of Medicine.[3] [Link]
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Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351-358. [Link]
Sources
- 1. 2-THIOBARBITURIC ACID SODIUM SALT, CAS No. 31645-12-2 - iChemical [ichemical.com]
- 2. chembk.com [chembk.com]
- 3. Sodium 2-Thiobarbiturate | C4H4N2NaO2S | CID 56924476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. benchchem.com [benchchem.com]
- 6. 2-THIOBARBITURIC ACID SODIUM SALT | 31645-12-2 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. labsolu.ca [labsolu.ca]
